molecular formula C9H11NO2 B164747 (2S)-2-amino-2-phenylpropanoic acid CAS No. 13398-26-0

(2S)-2-amino-2-phenylpropanoic acid

Cat. No. B164747
CAS RN: 13398-26-0
M. Wt: 165.19 g/mol
InChI Key: HTCSFFGLRQDZDE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S)-2-amino-2-phenylpropanoic acid” is a certified reference material and pharmaceutical secondary standard . It is also known by the synonym "(2S)-2-amino-3-anilinopropanoic acid" .

Scientific Research Applications

Optical Resolution and Synthesis

Optical resolution techniques have been applied to obtain optically active forms of (2S)-2-amino-2-phenylpropanoic acid derivatives, which are crucial for the synthesis of specific pharmaceutical compounds. For example, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid involved optical resolution using resolving agents, followed by hydrolysis to yield the desired optically pure acids (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).

Computational Peptidology

Computational methods have been employed to study the molecular properties and reactivity descriptors of antifungal tripeptides containing (2S)-2-amino-2-phenylpropanoic acid derivatives. This approach aids in understanding their biological activity and optimizing their design for pharmaceutical applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Asymmetric Syntheses

Asymmetric synthesis techniques have developed novel amino acid derivatives, including (2S)-2-amino-2-phenylpropanoic acid derivatives, for potential use in drug development and synthesis of biologically active molecules (Yang, Guo, Gao, Zhao, Zhang, & Lin, 2015).

Biosynthesis and Regulation in Plants

The biosynthesis and regulation of phenylpropanoids, derived from aromatic amino acids like (2S)-2-amino-2-phenylpropanoic acid, play significant roles in plant development and defense mechanisms. Studies on the regulatory mechanisms of phenylpropanoid biosynthesis highlight the involvement of miRNAs and transcription factors in controlling these pathways (Deng & Lu, 2017).

Thermodynamic Properties in Aqueous Solutions

Research into the thermodynamic properties of amino acids, including (2S)-2-amino-2-phenylpropanoic acid, in aqueous solutions provides insights into protein stabilization mechanisms and interactions between amino acids and other molecules in biological systems (Pal & Chauhan, 2011).

properties

IUPAC Name

(2S)-2-amino-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCSFFGLRQDZDE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901335235
Record name 2-Phenyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-2-phenylpropanoic acid

CAS RN

13398-26-0
Record name 2-Phenyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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